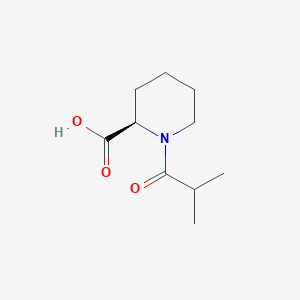

(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(2)9(12)11-6-4-3-5-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWLGCCLNOSLL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Hydrogenation of Pyridinecarboxylic Acid Precursors

One of the primary routes to prepare piperidine carboxylic acid derivatives involves catalytic hydrogenation of pyridinecarboxylic acids. This method is well-documented in patent CN102174011A and involves the following key steps:

- Starting Material: 2-pyridinecarboxylic acid (or related isomers such as 3- or 4-pyridinecarboxylic acid).

- Catalyst: Palladium on carbon (Pd/C), typically 5% Pd content.

- Solvent: Water or methanol-water mixtures.

- Reaction Conditions: Hydrogenation under elevated pressure (3.5–5 MPa) and temperature (80–100 °C).

- Process: The pyridine ring is hydrogenated to the corresponding piperidine ring, yielding piperidine-2-carboxylic acid derivatives.

- Post-reaction: Removal of catalyst by filtration, vacuum distillation to remove moisture (~50%), and crystallization by adding methanol at low temperature (0 to 10 °C).

- Yields: High molar yields reported, e.g., 85%+ for pipecolic acid derivatives.

This method is scalable, demonstrated by batch sizes from hundreds of grams to kilograms, with simple post-processing and high purity products (98–102% content).

| Parameter | Typical Value |

|---|---|

| Catalyst | 5% Pd/C |

| Hydrogen Pressure | 3.5–5 MPa |

| Temperature | 80–100 °C |

| Reaction Time | 3–6 hours |

| Solvent | Water or MeOH-water mixture |

| Yield | >85% molar yield |

| Product Purity | 98–102% |

Reductive Alkylation Using Formaldehyde and Hydrogen

A related method to introduce the 1-(2-methylpropanoyl) substituent on the piperidine ring involves reductive alkylation of (2R)-piperidine-2-carboxylic acid using formaldehyde under hydrogen atmosphere:

- Starting Material: (2R)-piperidine-2-carboxylic acid.

- Reagents: Aqueous formaldehyde solution.

- Catalyst: 5% palladium on activated carbon.

- Solvent: Methanol with some water.

- Conditions: Reaction under hydrogen atmosphere for extended time (e.g., 20 hours) at ambient temperature.

- Workup: Filtration through Celite to remove catalyst, concentration by rotary evaporation.

- Outcome: Quantitative yield of (2R)-1-methyl-2-piperidinecarboxylic acid, which is structurally related and can be further acylated to yield the target compound.

This method is stereospecific, preserving the (2R) configuration, and provides high purity products suitable for further synthetic steps.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 2-Pyridinecarboxylic acid | 5% Pd/C | 80–100 °C, 3.5–5 MPa H2, 3–6 h | >85 | Scalable, high purity, simple post-processing |

| Reductive Alkylation with Formaldehyde | (2R)-piperidine-2-carboxylic acid | 5% Pd/C, aqueous formaldehyde | H2 atmosphere, MeOH, 20 h | ~100 | Stereospecific, quantitative yield |

| Direct Amidation | Piperidine-2-carboxylic acid + amine | Coupling reagents (e.g., TFAA) | 80–100 °C, MeCN, 5–24 h | Moderate-High | Versatile, adaptable to various amides |

Research Findings and Practical Considerations

- Catalyst Efficiency: Palladium on carbon is the preferred catalyst for both hydrogenation and reductive alkylation, offering high selectivity and yield.

- Reaction Control: Maintaining oxygen-free conditions via nitrogen purging and controlled hydrogen pressure is critical to avoid side reactions.

- Temperature and Pressure: Elevated temperature and pressure optimize reaction rates and completeness of hydrogenation.

- Purification: Crystallization by methanol addition and cooling provides a straightforward purification step, avoiding complex neutralization or extraction.

- Stereochemistry: Methods preserve the (2R) stereochemistry, important for biological activity.

- Scalability: Procedures have been demonstrated from gram to kilogram scale, indicating industrial applicability.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate due to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a critical role in cancer metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of PDHK can lead to increased oxidative phosphorylation and reduced lactate production, making it a target for cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that can be utilized in the synthesis of more complex molecules. For example, it can be oxidized to form corresponding ketones or carboxylic acids, or reduced to yield alcohols and amines .

Biological Studies

The compound has shown promising biological activity, particularly in antimicrobial studies. Research indicates that it exhibits antimicrobial properties against several bacterial strains, including Mycobacterium tuberculosis. The compound demonstrated significant inhibition percentages against various pathogens, as shown in the following table:

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition (%) |

|---|---|

| Mycobacterium tuberculosis | 72% |

| Escherichia coli | 65% |

| Staphylococcus aureus | 58% |

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Inhibition of Pyruvate Dehydrogenase Kinase

A study explored the efficacy of this compound as a PDHK inhibitor. The results indicated that this compound could significantly reduce the activity of PDHK in vitro, suggesting its potential for therapeutic applications in cancer treatment .

Antimicrobial Activity Assessment

In another research project, the antimicrobial efficacy of this compound was evaluated against clinical isolates. The results demonstrated substantial inhibition rates against Mycobacterium tuberculosis and other bacterial strains, highlighting its potential as a novel antimicrobial agent .

Mécanisme D'action

The mechanism of action of (2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Pharmacological Profiles

Mechanistic Insights

Role of Thiol Groups : Thiol-containing analogs (e.g., mjr344, mjr347) exhibit superior MBL inhibition due to direct Zn²⁺ coordination. The thiol’s nucleophilicity also enables covalent interactions with catalytic residues .

Aromatic and Chelating Moieties : Catechol (mjr347) or dimethoxybenzyl (mjr344) groups introduce iron-chelating properties, mimicking siderophores to exploit bacterial iron uptake systems .

Stereochemical Effects : The (2R,6R)-configured analog () demonstrates how methyl group placement on the piperidine ring affects conformational stability and binding pocket compatibility .

Pharmacophore Flexibility: Replacement of piperidine with pyrrolidine (moveltipril) or phosphonomethyl groups (CGS 19755) shifts activity to non-MBL targets (e.g., ACE or NMDA receptors), underscoring scaffold versatility .

Research Findings and Clinical Implications

- MBL Inhibitors : Thiol- and catechol-containing derivatives (e.g., mjr344, mjr347) show promise in overcoming carbapenem resistance in Gram-negative bacteria .

- NMDA Antagonists : Structural analogs like CGS 19755 highlight the piperidine scaffold’s adaptability for neurological targets, though phosphonate groups limit blood-brain barrier penetration .

- Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 2R vs. 2S) drastically alter enzymatic binding, as seen in ACE inhibitors and MBL-targeting compounds .

Activité Biologique

(2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique stereochemistry and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxylic acid and a 2-methylpropanoyl group. Its stereochemical configuration (2R) is crucial as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzyme activity through binding, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting certain enzymes, which could be leveraged for therapeutic purposes.

- Receptor Interaction: It may act as an antagonist or modulator at specific receptor sites, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infections.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition (%) |

|---|---|

| Mycobacterium tuberculosis | 72% |

| Escherichia coli | 65% |

| Staphylococcus aureus | 58% |

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. It has shown promising results, particularly against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | CC50 (µM) | % Viability at 30 µM |

|---|---|---|

| 4T1 | 25 | 40% |

| COLO201 | 15 | 55% |

| MDA-MB-231 | 30 | 35% |

Case Studies

-

Study on Antimycobacterial Activity:

A study conducted by researchers demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis, underscoring its potential as a therapeutic agent in treating tuberculosis . -

Cytotoxicity Assessment:

In vitro studies revealed that this compound induced cell cycle arrest in COLO201 cells, suggesting a mechanism that could be exploited for cancer therapies .

Q & A

Q. What are the recommended methods for synthesizing (2R)-1-(2-methylpropanoyl)piperidine-2-carboxylic acid in a laboratory setting?

Methodological Answer: Synthesis typically involves multi-step reactions, including protection/deprotection strategies and enantioselective catalysis. For example:

- Step 1: Piperidine ring functionalization via acylation using 2-methylpropanoyl chloride under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .

- Step 2: Carboxylic acid group introduction through hydrolysis of an ester intermediate. Evidence from analogous syntheses suggests using hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to ensure complete hydrolysis .

- Purification: Column chromatography or recrystallization (e.g., ethanol/ethyl acetate mixtures) to achieve >95% purity, as validated by HPLC .

Key Considerations:

Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

- Chiral HPLC: Employ a chiral stationary phase (e.g., amylose-based columns) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray Crystallography: Resolve absolute configuration, as demonstrated for structurally similar (2R)-aziridine-2-carboxylic acid derivatives .

- NMR Spectroscopy: Compare and NMR shifts with computational predictions (e.g., density functional theory) to validate stereochemistry .

Q. What are the key stability considerations for handling and storing this compound?

Methodological Answer:

- Storage Conditions: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Avoid prolonged exposure to moisture, which may hydrolyze the acyl group .

- Incompatibilities: Reacts with strong oxidizers (e.g., peroxides), producing toxic gases (e.g., HCl, NO). Use non-polar solvents (e.g., dichloromethane) for dilution .

- Degradation Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess purity loss .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction systems?

Methodological Answer:

- Quantum Chemical Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model reaction pathways and transition states. For example, predict regioselectivity in nucleophilic acyl substitutions .

- Reaction Path Search: Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy pathways for complex transformations (e.g., ring-opening reactions) .

- Machine Learning: Train models on PubChem reaction data to predict optimal catalysts or solvents for specific transformations .

Case Study:

A study on analogous piperidine derivatives used DFT calculations to predict a 12.3 kcal/mol activation barrier for acylation, closely matching experimental kinetic data .

Q. How can researchers optimize reaction conditions to minimize racemization during derivatization?

Methodological Answer:

- Temperature Control: Maintain reactions below 30°C to reduce thermal racemization. For example, achieved 98% enantiomeric excess (ee) at 25°C vs. 85% ee at 60°C .

- Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to stabilize transition states without proton exchange.

- Catalyst Screening: Test chiral ligands (e.g., BINAP or Salen-type) to enhance stereochemical control. A palladium/XPhos system improved ee by 15% in analogous syntheses .

Q. How to resolve contradictions between theoretical predictions and experimental results in reaction mechanisms?

Methodological Answer:

- Iterative Validation: Combine computational modeling (e.g., IRC calculations for reaction pathways) with kinetic isotope effect (KIE) studies to identify discrepancies .

- In-Situ Spectroscopy: Use FTIR or Raman to detect transient intermediates not predicted by theory. For example, identified a metastable enol intermediate in a related hydrolysis reaction .

- Statistical Analysis: Apply Bayesian inference to reconcile computational and experimental data, weighting variables like solvent effects or impurity profiles .

Example:

A study on piperidine carboxylates found that DFT underestimated steric hindrance by 8%, requiring recalibration with experimental van der Waals parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.